7'-[(4-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the reaction of 4-chlorobenzyl alcohol with a suitable coumarin derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other similar compounds such as:
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one These compounds share structural similarities but may differ in their specific substituents and resulting properties. The uniqueness of 7’-[(4-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione lies in its specific substitution pattern and the resulting chemical and biological activities .
Properties
Molecular Formula |
C25H15ClO5 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H15ClO5/c26-17-7-5-15(6-8-17)14-29-18-9-10-19-20(13-24(27)30-23(19)12-18)21-11-16-3-1-2-4-22(16)31-25(21)28/h1-13H,14H2 |
InChI Key |
IWVAXDRVTRCMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.